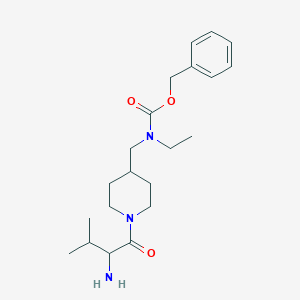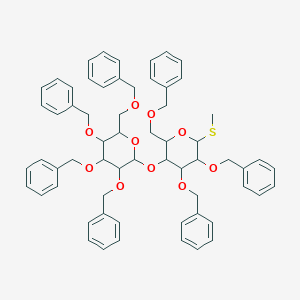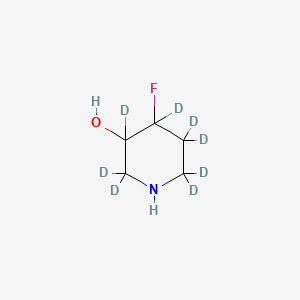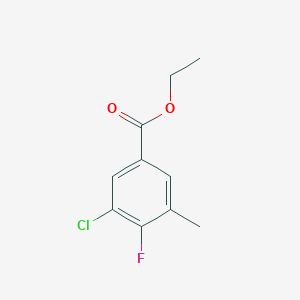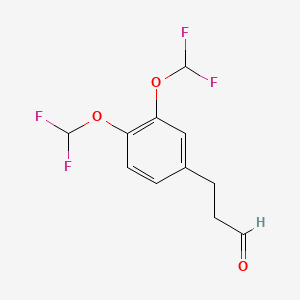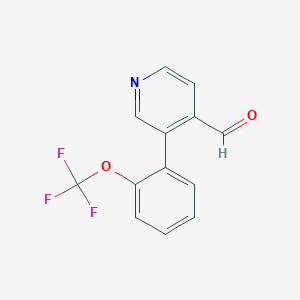![molecular formula C15H29N3O3 B14777512 tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an aminopropanoylamino moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted carbamates or amides.
科学研究应用
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A structurally related compound with a hydroxyl group instead of the aminopropanoylamino moiety.
tert-Butyl (4-aminobenzyl)carbamate: Another similar compound with an aminobenzyl group instead of the cyclohexyl ring.
Uniqueness
tert-Butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
属性
分子式 |
C15H29N3O3 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-6-8-12(9-7-11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19) |
InChI 键 |
HSYISULWWCUMBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


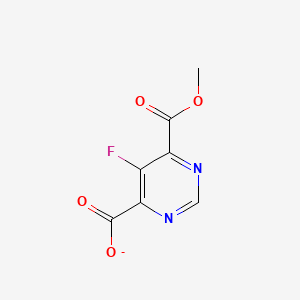

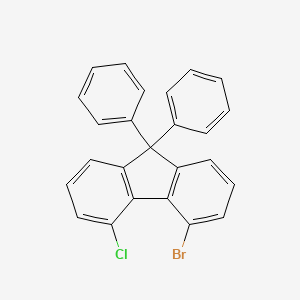
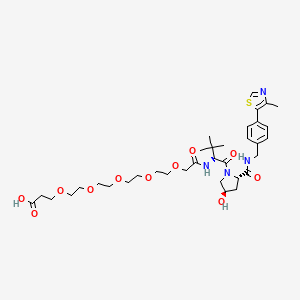

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
